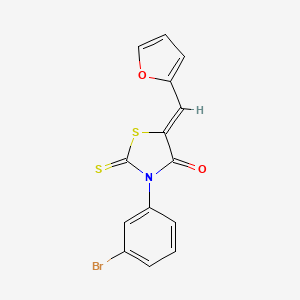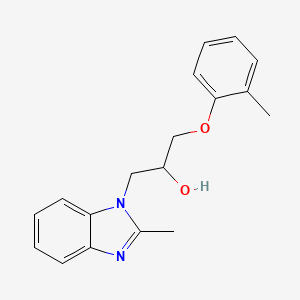
1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
Overview
Description
1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as PNB-001, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of beta-blockers and has been shown to exhibit promising results in various scientific studies. In
Scientific Research Applications
1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cardiovascular diseases. 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a significant impact on reducing blood pressure and heart rate in animal models. Additionally, it has been shown to have a protective effect on the heart during ischemic events.
Mechanism of Action
1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating the activity of the sympathetic nervous system, which controls various physiological functions such as heart rate, blood pressure, and breathing rate. By blocking these receptors, 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. Additionally, it has been shown to have a protective effect on the liver and kidneys during ischemic events. 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has also been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is its high selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological functions. Additionally, 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has a long half-life, which allows for sustained effects in animal models. However, one limitation of 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is in the treatment of cardiovascular diseases. Further studies are needed to determine the optimal dosage and administration route for 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in humans. Additionally, more research is needed to determine the long-term effects of 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol on cardiovascular health. Another area of research is in the treatment of neurodegenerative diseases. 1-(1-naphthyloxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has shown promise in improving cognitive function in animal models and further studies are needed to determine its potential as a therapeutic agent for these diseases.
properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-8-23-24-20-12-5-6-13-21(20)25(23)15-18(26)16-27-22-14-7-10-17-9-3-4-11-19(17)22/h3-7,9-14,18,26H,2,8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXIEPDUSRTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846557.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3846569.png)
![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)


![1-(3-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3846585.png)
![3-(2-hydroxy-1-methylethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3846588.png)

![3-[(2,2-dimethylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846604.png)
